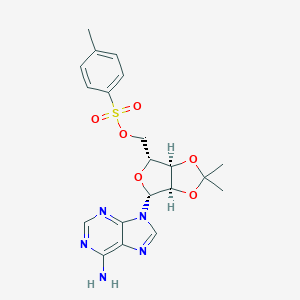

2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine

Overview

Description

Synthesis Analysis

This compound is an important raw material for the synthesis of C-nucleosides . It is also used in the synthesis of biochemical compounds including C-nucleosides, such as neplanocin A .Molecular Structure Analysis

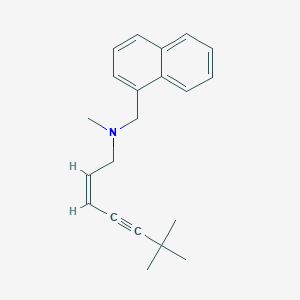

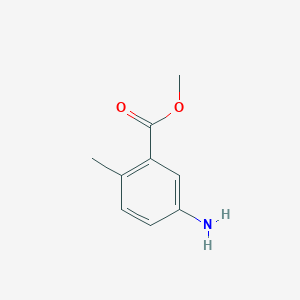

The empirical formula of this compound is C13H17N5O4 . The molecular weight is 307.31 . The SMILES string representation of the molecule isCC1(C)O[C@@H]2C@@HOC@Hn3cnc4c(N)ncnc34 . Chemical Reactions Analysis

This compound is employed in spiroannulated carbohydrate synthesis . Convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin have been accomplished using this chiral synthon .Physical And Chemical Properties Analysis

The compound has a melting point of 221-222 °C . It has an optical activity of [α]20/D −98.5°, c = 1 in dioxane .Scientific Research Applications

Synthesis of Bioactive cADPR Derivatives

This compound is utilized in the synthesis of bioactive cyclic adenosine diphosphate ribose (cADPR) derivatives . cADPR plays a crucial role in calcium homeostasis within cells. Researchers have been working on creating analogues like cyclic inosine diphosphate ribose (cIDPR), where hypoxanthine replaces adenosine. This compound serves as an intermediate in synthesizing these analogues, contributing to our understanding of cellular signaling pathways.

Quaternization Reactions in Medicinal Chemistry

The quaternization reaction of 5-O-sulfonates of this compound with selected heterocyclic and aliphatic amines is a significant step in medicinal chemistry . This reaction is essential for the synthesis of various quaternary ammonium salts, which are a class of compounds with numerous therapeutic applications, including as antimicrobial agents and phase transfer catalysts.

Development of cADPR Mimics

The compound is also a key intermediate in the construction of new kinds of cADPR mimics . These mimics are important for studying the role of cADPR in biological systems and could lead to the development of novel therapeutic agents that target calcium signaling pathways.

Synthesis of Nucleoside Analogs

In the field of antiviral and anticancer research, the synthesis of nucleoside analogs is a critical application. This compound is used to create modified nucleosides that can act as inhibitors or substrates for various enzymes involved in nucleic acid metabolism .

Research on Glycosidic Linkage Stability

Studies have shown that this compound can help suppress the undesirable cleavage of the glycosidic linkage in nucleosides, particularly in a strongly acidic medium . This is vital for the stability and efficacy of nucleoside-based drugs.

Creation of Flexible cIDPR Analogues

The compound has been used to produce new flexible cIDPR analogues, where the northern ribose is replaced by alkyl chains . This flexibility may allow for better interaction with biological targets, enhancing the potential for therapeutic use.

Pharmaceutical Synthesis

It serves as a precursor in the pharmaceutical synthesis of various active molecules, including 1,2,3-triazole and isoxazoles, which have significant biological activities .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is a family of ADP receptors found on platelets . These receptors play a crucial role in inducing platelet activation .

Mode of Action

2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine interacts with its targets, the ADP receptors, to induce platelet activation

Biochemical Pathways

The compound is involved in the pathway of adenosine diphosphate (ADP) . ADP in the blood is converted to adenosine by the action of ecto-ADPases . This conversion inhibits further platelet activation via adenosine receptors .

Pharmacokinetics

It’s known that the compound is soluble in chloroform , which could potentially impact its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the inhibition of further platelet activation via adenosine receptors . This occurs after ADP in the blood is converted to adenosine by the action of ecto-ADPases .

properties

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZZVOYVIBCNRU-NVQRDWNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.